molecular formula C10H14NNaO3S B1613619 Sodium m-(diethylamino)benzenesulphonate CAS No. 5123-63-7

Sodium m-(diethylamino)benzenesulphonate

Cat. No.: B1613619
CAS No.: 5123-63-7
M. Wt: 251.28 g/mol
InChI Key: YERLJJDMKZJPBL-UHFFFAOYSA-M
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Description

It is primarily utilized in industrial applications, including dye synthesis, surfactants, and as an intermediate in pharmaceuticals due to its amphiphilic properties and solubility in polar solvents .

Properties

CAS No.

5123-63-7

Molecular Formula

C10H14NNaO3S

Molecular Weight

251.28 g/mol

IUPAC Name

sodium;3-(diethylamino)benzenesulfonate

InChI

InChI=1S/C10H15NO3S.Na/c1-3-11(4-2)9-6-5-7-10(8-9)15(12,13)14;/h5-8H,3-4H2,1-2H3,(H,12,13,14);/q;+1/p-1

InChI Key

YERLJJDMKZJPBL-UHFFFAOYSA-M

SMILES

CCN(CC)C1=CC(=CC=C1)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)S(=O)(=O)[O-].[Na+]

Other CAS No.

5123-63-7

Pictograms

Corrosive

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Sodium m-(diethylamino)benzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium m-(diethylamino)benzenesulphonate has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonates

Sodium Benzenesulphonate Derivatives

  • Sodium p-toluenesulphonate (CAS No. 657-84-1): Differs by a methyl group (–CH₃) at the para position instead of a diethylamino group. This substitution reduces polarity, lowering solubility in water (65 g/100 mL at 25°C) compared to Sodium m-(diethylamino)benzenesulphonate, which exhibits higher solubility due to the hydrophilic diethylamino group .
  • Sodium β-naphthalenesulphonate (CAS No. 532-02-5): Features a naphthalene ring system, enhancing aromatic stacking interactions. This compound is widely used as a dispersant, whereas this compound is favored in reactive dye synthesis due to its electron-donating diethylamino group .

Disodium Benzenedisulphonates

  • Disodium 1,3-benzenedisulphonate (CAS No. 885-76-1): Contains two sulfonate groups at the meta positions. This structural difference increases ionic strength and chelating capacity, making it effective in water treatment, unlike this compound, which lacks multiple charged groups .

Comparison with Azo Dyes Containing Sulfonate Groups

Property This compound Acid Orange 7 (CAS: 633-96-5) Sudan I (CAS: 842-07-9)
Solubility in Water High (polar groups enhance solubility) Moderate (17.5 g/L at 20°C) Low (0.01 g/L at 20°C)
Application Intermediate in surfactants/dyes Textile dye Illegal food colorant
Biodegradability Aerobically degradable Partially degradable Persistent in environment

Acid Orange 7 and Sudan I share a benzenesulphonate backbone but differ in substituents. The diethylamino group in this compound enhances solubility and reactivity in electrophilic substitution reactions, whereas Sudan I’s hydrophobic phenylazo group limits its environmental compatibility .

Antimicrobial Activity

This compound lacks direct antimicrobial efficacy, unlike sulfonamide drugs (e.g., sulphanilamide). Electrokinetic studies show that its interaction with bacterial surfaces (e.g., E.

Role in Material Science

In polypyrrole (PPy) actuators, impurities in commercial this compound (Na m-DBS) caused inconsistent mechanical performance. Purified isomers like sodium 4-(2-dodecyl)benzenesulphonate demonstrated superior stability, highlighting the importance of structural precision in industrial applications .

Key Research Findings

  • Solubility and Miscibility: this compound improves miscibility in water/toluene/1-butanol systems, critical for emulsion formulations .
  • Synthetic Limitations: Early industrial attempts to synthesize phenol from sodium benzenesulphonate faced challenges due to competing pathways, resolved by optimizing reaction conditions .

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